6-Iodo-1H-benzimidazole;hydrochloride
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Overview
Description
6-Iodo-1H-benzimidazole;hydrochloride is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .
Synthesis Analysis
The synthesis of imidazole derivatives often involves reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild conditions . This process can yield a variety of benzimidazole compounds .Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, meaning it shows both acidic and basic properties .Scientific Research Applications
Corrosion Inhibition
Benzimidazole derivatives, including compounds structurally related to 6-Iodo-1H-benzimidazole;hydrochloride, have been extensively studied for their corrosion inhibitory properties. These compounds are known to effectively suppress the corrosion of metals in acidic environments, such as hydrochloric acid solutions, by adsorbing onto the metal surface. The efficiency of these inhibitors is often related to the molecular structure and concentration, indicating a significant potential for application in protecting metals from corrosion in industrial settings (Khaled, 2003); (Popova, Christov, & Deligeorgiev, 2003).
Antiviral Activity
Benzimidazole nucleosides, closely related to this compound, have shown potent inhibitory effects against human cytomegalovirus (HCMV) replication. This is evidenced by the synthesis and evaluation of various benzimidazole derivatives, which have highlighted the potential of these compounds in treating viral infections resistant to standard antiviral therapies. The mechanism of action is often through inhibition of viral replication or interaction with viral proteins, offering a novel approach to antiviral treatment (Biron et al., 2002); (Townsend et al., 1995).
Enzyme Inhibition and Alternative Energy Pathways in Parasites
Research into benzimidazole derivatives, including those similar to this compound, has extended into the realm of parasitology, where their effects on the alternative energetic pathways of parasites have been explored. For instance, certain benzimidazole derivatives have been shown to affect the metabolic processes in parasites, indicating their potential as antiparasitic agents. This includes the inhibition of specific enzymes or the alteration of metabolic pathways, which can lead to the development of new treatments for parasitic infections (Fraga et al., 2015).
Mechanism of Action
Target of Action
It’s known that benzimidazole derivatives, which 6-iodo-1h-benzimidazole;hydrochloride is a part of, have a broad range of biological activities . They can interact with various enzymes and receptors in the body, contributing to their diverse therapeutic uses .
Mode of Action
Benzimidazole derivatives are known to interact with their targets in a way that can lead to changes in cellular processes . The specific interactions and resulting changes would depend on the particular targets involved.
Biochemical Pathways
Given the broad range of activities associated with benzimidazole derivatives, it’s likely that multiple pathways could be affected, leading to various downstream effects .
Safety and Hazards
According to the safety data sheet, it is recommended to avoid breathing mist, gas, or vapors of 6-Iodo-1H-indazole;hydrochloride . Contact with skin and eyes should be avoided, and personal protective equipment should be used . In case of accidental release, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Future Directions
Properties
IUPAC Name |
6-iodo-1H-benzimidazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IN2.ClH/c8-5-1-2-6-7(3-5)10-4-9-6;/h1-4H,(H,9,10);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNHROVIVJVKSFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1I)NC=N2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClIN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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